tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a tert-butyl ester group and a formylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the tert-butyl ester group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the formylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction, where the piperidine derivative reacts with a formylphenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Tert-butyl (S)-3-(4-carboxyphenyl)piperidine-1-carboxylate.
Reduction: Tert-butyl (S)-3-(4-hydroxyphenyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Another piperidine derivative with a tert-butyl ester group.
Tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate: Similar structure with an additional benzyloxy group.
Uniqueness
Tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate is unique due to the presence of both the formylphenyl and tert-butyl ester groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-formylphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-4-5-15(11-18)14-8-6-13(12-19)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFAXZLBLMRERX-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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